2-Aminopyrimidine-4-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-aminopyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5-7-2-1-4(3-9)8-5/h1-3H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGUYYUCZSRMCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591174 | |
| Record name | 2-Aminopyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165807-06-7 | |
| Record name | 2-Amino-4-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165807-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminopyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of 2 Aminopyrimidine 4 Carbaldehyde As a Key Synthetic Intermediate
Established Synthetic Routes to Functionalized o-Aminopyrimidine Aldehydes and Ketones
The synthesis of ortho-aminopyrimidine aldehydes and ketones serves as a crucial entry point to a wide array of fused pyrimidine (B1678525) systems. A common and established method for the introduction of a formyl group onto a pyrimidine ring is the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.orgsemanticscholar.org This reaction typically employs a formylating agent, such as a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a -CHO group onto an electron-rich aromatic or heteroaromatic ring. organic-chemistry.orgwikipedia.orgchemistrysteps.com For instance, the formylation of electron-rich pyrimidines can be achieved, although the reaction's success is often dependent on the substitution pattern of the pyrimidine ring. semanticscholar.org
Another key strategy involves the modification of existing functional groups. For example, the oxidation of a hydroxymethyl group at the C4 position of the pyrimidine ring can yield the corresponding aldehyde. Similarly, the reduction of a nitrile or an ester group at the same position can also afford the desired aldehyde functionality.
Strategies for Constructing the 2-Aminopyrimidine Core
The construction of the central 2-aminopyrimidine ring is a pivotal step in the synthesis of the target aldehyde and its derivatives. Several strategies have been developed, broadly categorized into nucleophilic substitution reactions on pre-existing pyrimidine rings and multicomponent reactions that build the ring from acyclic precursors.
Nucleophilic Substitution Reactions (SNAr) on Halogenated Pyrimidines
Nucleophilic aromatic substitution (SNAr) on halogenated pyrimidines, particularly dichloropyrimidines, is a widely utilized and versatile method for introducing various functionalities, including the essential amino group. The reactivity of the halogen atoms on the pyrimidine ring is influenced by the electronic effects of other substituents.
The direct displacement of a halogen atom, typically chlorine, by an amine is a fundamental approach to introduce the 2-amino group. The regioselectivity of amination on di- or tri-chloropyrimidines can be a significant challenge. In the case of 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C4 position. researchgate.netwuxiapptec.com However, the presence of other substituents on the ring can alter this selectivity. wuxiapptec.com For instance, the reaction of 2,4-dichloropyrimidines carrying an electron-withdrawing group at the C5 position with amines typically results in selective substitution at the C4 position. nih.gov Conversely, it has been reported that using tertiary amine nucleophiles can lead to excellent C2 selectivity. nih.gov
A common starting material for the synthesis of 4-substituted-2-aminopyrimidines is 2-amino-4,6-dichloropyrimidine (B145751). The chlorine atoms in this compound can be sequentially substituted. For example, reaction with various amines in the presence of a base like triethylamine (B128534) can lead to the formation of 2-amino-4-amino-6-chloropyrimidine derivatives. mdpi.com Further substitution of the remaining chlorine atom can then be achieved.
| Starting Material | Reagent | Product | Reference |
| 2,4-Dichloropyrimidine | Amine | 2-Amino-4-chloropyrimidine / 4-Amino-2-chloropyrimidine | researchgate.netwuxiapptec.com |
| 2,4-Dichloropyrimidine-5-carbonitrile | Amine | 2-Amino-4-chloro-5-cyanopyrimidine | nih.gov |
| 2-Amino-4,6-dichloropyrimidine | Substituted Amine | 2-Amino-4-(substituted-amino)-6-chloropyrimidine | mdpi.com |
Table 1: Examples of Amination Reactions on Halogenated Pyrimidines
Solvolysis, a type of nucleophilic substitution where the solvent acts as the nucleophile, can also be employed to introduce functional groups onto the pyrimidine ring. In the context of synthesizing precursors to this compound, the solvolysis of a dihalopyrimidine in an appropriate solvent could potentially introduce a hydroxyl or alkoxy group at the C4 position. The regioselectivity of such a reaction would be crucial. The substitution at the C4 position of 2,4-dichloropyrimidines is generally favored. researchgate.netwuxiapptec.com Therefore, conducting the reaction in a solvent like water or an alcohol could lead to the formation of 2-chloro-4-hydroxypyrimidine (B50734) or 2-chloro-4-alkoxypyrimidine, respectively. This intermediate could then undergo subsequent amination at the C2 position and oxidation or conversion of the C4 substituent to the desired aldehyde. The regioselectivity of SNAr reactions on dichloropyrimidines is a sensitive function of the electronic and steric environment of the pyrimidine ring, and conditions can be tuned to favor substitution at a specific position. wuxiapptec.com
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules in a single synthetic operation. Several MCRs have been developed for the synthesis of the pyrimidine core. researchgate.netresearchgate.netnih.govajgreenchem.com
A classic and widely used method for the construction of the 2-aminopyrimidine ring is the condensation of guanidine (B92328) with a 1,3-dicarbonyl compound or its equivalent. chemicalbook.comresearchgate.netgoogle.comrasayanjournal.co.in This approach allows for the direct incorporation of the 2-amino group from the guanidine starting material. To synthesize a 4-substituted pyrimidine, a β-keto ester or a similar 1,3-dielectrophile is typically employed.
For the synthesis of a precursor to this compound, a three-component reaction involving an aldehyde, a compound with an active methylene (B1212753) group (like ethyl cyanoacetate), and guanidine can be utilized. This can lead to the formation of highly functionalized 2-aminopyrimidine derivatives. For example, the one-pot condensation of an aromatic aldehyde, ethyl cyanoacetate (B8463686), and guanidine nitrate (B79036) has been shown to produce 2-amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitriles. While this does not directly yield the target aldehyde, the functional groups present offer handles for further manipulation to install the desired carbaldehyde at the C4 position. A patent describes the preparation of 2-aminopyrimidine from N,N-dimethylformamide, phosphorus trichloride, and acetaldehyde (B116499) diethyl acetal (B89532) to form an "addition aldehyde oil," which is then reacted with guanidine nitrate. google.com
| Component 1 | Component 2 | Component 3 | Product Type | Reference |
| Aldehyde | Ethyl Cyanoacetate | Guanidine Nitrate | 2-Amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitrile | |
| Chalcone (B49325) | Guanidinium Carbonate | N/A | 2-Amino-4,6-diarylpyrimidine | rasayanjournal.co.in |
| "Addition Aldehyde Oil" | Guanidine Nitrate | N/A | 2-Aminopyrimidine | google.com |
| Ethylbenzoylacetate | Aromatic Aldehyde | Guanidine | 2-Aminopyrimidine-4-one derivative | researchgate.net |
Table 2: Examples of Multicomponent Reactions for 2-Aminopyrimidine Synthesis
Three-Component Condensation Strategies
Three-component reactions, a type of multicomponent reaction (MCR), have emerged as powerful tools in organic synthesis for creating molecular complexity from simple starting materials in a single step. These strategies are prized for their efficiency, often involving simple procedures and reducing the generation of by-products.
One notable approach involves the one-pot, three-component reaction for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are structurally related to 2-aminopyrimidines. This reaction proceeds through a domino Knoevenagel-Michael addition mechanism. In a typical procedure, substituted aromatic aldehydes, cyanoacetamide, and 6-aminouracil (B15529) are reacted in N,N-dimethylformamide (DMF). Similarly, the synthesis of 2-aminopyrimidine-5-carbonitrile (B129654) derivatives can be achieved through a three-component reaction of guanidines, aldehydes, and cyanoketones. Another versatile three-component reaction for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives utilizes enaminones, malononitrile, and various primary amines, demonstrating the flexibility of this approach for building substituted heterocyclic systems.
The general mechanism for these condensations often begins with a Knoevenagel condensation, followed by a Michael addition and subsequent heterocyclization to form the final pyrimidine-based structure.
Table 1: Examples of Three-Component Reactions for Pyrimidine-Related Scaffolds
| Reactant 1 | Reactant 2 | Reactant 3 | Product Scaffold | Reference |
|---|---|---|---|---|
| Aldehyd | Malononitrile | Urea (B33335)/Thiourea | Tetrahydropyrimidine | |
| Guanidine | Aldehyde | Cyanoketone | 2-Aminopyrimidine-5-carbonitrile | |
| Enaminone | Malononitrile | Primary Amine | 2-Amino-3-cyanopyridine | |
| 3-Cyano-2-aminopyridine | Triethyl orthoformate | Primary Amine | 4-Aminopyrido[2,3-d]pyrimidine |
Regioselective Synthesis Methods
Regioselectivity is crucial in the synthesis of highly functionalized pyrimidines, allowing for the precise placement of substituents on the heterocyclic ring. Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of this approach, particularly with halogenated pyrimidines.
The synthesis of trisubstituted 2(or 6)-arylaminopyrimidine-5-carbaldehydes has been developed via SNAr reactions on 2,4,6-trichloropyrimidine-5-carbaldehyde. This method demonstrates that different nucleophiles, such as anilines and alkoxides, can be directed to specific positions on the pyrimidine ring. Similarly, research on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) shows that SNAr amination reactions can be controlled. The use of triethylamine (TEA) in refluxing ethanol (B145695) provides conditions suitable for mono-substitution, while stronger bases like NaOH can lead to a mixture of amination and solvolysis products.
The regioselectivity of nucleophilic additions can also be dependent on reaction conditions. For instance, in the synthesis of disubstituted 4-aminopyrido[3,2-d]pyrimidines from a dichloro precursor, amination occurs selectively at the C-2 position. However, the addition of thiols or thiolates can be directed to either the C-8 position (using Hünig's base in DMF) or the C-2 position (in isopropanol), showcasing the ability to tune selectivity by altering the solvent and base. This differential reactivity allows for orthogonal functionalization using subsequent metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Liebeskind-Srogl reactions.
Ultrasound-Assisted Synthesis Protocols
The application of ultrasound irradiation as an alternative energy source has gained significant traction in the synthesis of pyrimidine derivatives. This sonochemical approach often leads to dramatically reduced reaction times, milder conditions, and improved yields compared to conventional heating methods.
Ultrasound-assisted synthesis has been successfully applied to the base-driven heterocyclization of substrates like guanidine hydrochloride or urea with compounds such as diethyl malonate to yield 2-aminopyrimidine and barbituric acid derivatives. These reactions are typically complete in about 30 minutes. The mechanism behind this enhancement is attributed to acoustic cavitation, which generates localized high-pressure and high-temperature spots, accelerating the reaction rates.
A comparative study highlighted that the synthesis time for a starting pyrimidine derivative was sharply reduced using ultrasound, with individual steps taking minutes instead of hours,
Chemical Reactivity and Derivatization Strategies of 2 Aminopyrimidine 4 Carbaldehyde
Reactivity of the Aldehyde Moiety
The aldehyde group (-CHO) at the 4-position of the pyrimidine (B1678525) ring is a key site for chemical reactions. Its electrophilic carbon atom readily undergoes nucleophilic attack, leading to a wide range of derivatives.
Condensation Reactions for Schiff Base Formation
One of the most prominent reactions of the aldehyde moiety is its condensation with primary amines to form Schiff bases, also known as imines or azomethines. rjptonline.orgbiointerfaceresearch.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. rjptonline.org The formation of the characteristic carbon-nitrogen double bond (C=N) in the resulting Schiff base is a critical transformation. rjptonline.orgbiointerfaceresearch.com
The synthesis of Schiff bases from 2-aminopyrimidine (B69317) and various substituted aldehydes has been demonstrated using both conventional heating and microwave irradiation methods, often catalyzed by glacial acetic acid or sodium hydroxide (B78521). niscpr.res.in Microwave-assisted synthesis has been noted for its efficiency, offering shorter reaction times and higher yields compared to conventional methods. niscpr.res.in The formation of the imine linkage is typically confirmed by spectroscopic techniques such as IR and NMR spectroscopy. niscpr.res.in
Synthesis of Azomethine Derivatives
Azomethines, or Schiff bases, are synthesized through the condensation of primary amines with carbonyl compounds. biointerfaceresearch.comisca.me In the context of 2-aminopyrimidine-4-carbaldehyde, the aldehyde group serves as the carbonyl component. The reaction involves the formation of a C=N double bond, and this linkage is crucial for the biological activities observed in many of these derivatives. rjptonline.org The synthesis can be carried out under various conditions, including refluxing in solvents like ethanol (B145695), benzene, or dichloromethane, often with a dehydrating agent. nih.gov Green synthesis approaches have also been explored, utilizing natural acid catalysts like lemon juice under solvent-free conditions. biointerfaceresearch.com
A variety of substituted primary aromatic amines can be reacted with the aldehyde to produce a diverse library of azomethine derivatives. nih.gov The characterization of these products is typically achieved through spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry. nih.gov
Further Transformations of the Carbaldehyde Group
Beyond Schiff base formation, the carbaldehyde group can participate in other important chemical transformations. For instance, it can undergo oxidation to form the corresponding carboxylic acid, 2-aminopyrimidine-4-carboxylic acid. jst.go.jp This acid can then be decarboxylated to yield 2-aminopyrimidine. jst.go.jp
The aldehyde functionality is also a key participant in multicomponent reactions. For example, imines formed in situ from 2-aminopyridines and aldehydes can undergo rhodium(III)-catalyzed C-H activation and coupling with diazo esters to synthesize pyrido[1,2-a]pyrimidin-4-ones. nih.gov This demonstrates the aldehyde's role in facilitating the construction of more complex fused heterocyclic systems. nih.gov Furthermore, the aldehyde group can be involved in Claisen-Schmidt condensation reactions to form chalcone (B49325) analogues. mdpi.comresearchgate.net
Reactivity of the Amino Group
The amino group (-NH2) at the 2-position of the pyrimidine ring is another key functional group that dictates the reactivity of this compound. It can act as a nucleophile and participate in various substitution and addition reactions.
N-Alkylation and N-Acylation Reactions
The amino group of 2-aminopyrimidines can undergo N-alkylation and N-acylation reactions. nsc.ru The reaction of 2-aminopyrimidine N-oxides with alkylating agents has been shown to yield O-alkylation products. nsc.ru In acylation reactions of 2-aminopyrimidine N-oxides, both O- and N-acylation products can be formed. nsc.ru
The reaction of the amino group with electrophiles like phenacyl bromide can proceed via either condensation to form an imine or through an SN2 alkylation pathway, depending on the reaction conditions. nih.gov Basic conditions tend to favor the SN2 alkylation. nih.gov
Formaldehyde has been shown to react with 2-aminopyrimidine at room temperature to produce the corresponding methylol derivative or a methylenebis(aminopyrimidine). nih.gov This highlights the nucleophilic character of the amino group and its ability to react with carbonyl compounds.
Substitutions Leading to Substituted Amides
The amino group of 2-aminopyrimidines can be acylated to form substituted amides. ciac.jl.cnsphinxsai.com The synthesis of these amides can be achieved by reacting the aminopyrimidine with substituted acid chlorides or by reacting substituted anilines with amino acid esters. sphinxsai.comsemanticscholar.org The conditions for these reactions can influence the outcome; for instance, the N-benzoylation of 2-aminopyrimidines can lead to undesired N,N-diacylation products in the presence of a relatively strong base, while using a weaker base can favor the formation of the desired monoamide. semanticscholar.org
The synthesis of substituted amides is of interest due to the wide range of biological activities associated with this class of compounds. sphinxsai.com The resulting amides are typically characterized by elemental analysis and spectroscopic methods like IR and 1H-NMR. sphinxsai.com
Functionalization of the Pyrimidine Ring
The pyrimidine ring is a versatile scaffold that allows for a wide range of chemical modifications. The presence of the amino and carbaldehyde groups on the this compound core imparts specific reactivity patterns, enabling targeted functionalization.
Introduction of Diverse Substituents via SNAr Reactions
Nucleophilic Aromatic Substitution (SNAr) is a primary strategy for introducing a variety of substituents onto the pyrimidine ring, particularly when it is activated by electron-withdrawing groups and contains good leaving groups. The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic attack.
The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group to restore aromaticity. pressbooks.pub The presence of electron-withdrawing substituents, especially at positions ortho or para to the leaving group, is crucial as they stabilize the negative charge of the intermediate, thereby accelerating the reaction. pressbooks.pub
In the context of pyrimidine derivatives, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), the two nitrogen atoms within the ring decrease electron density and help stabilize the anionic intermediates, enhancing reactivity towards SNAr. mdpi.com This allows for reactions with various nucleophiles, including amines, alkoxides, and thiols, under relatively mild conditions. For instance, studies on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have shown that it readily undergoes SNAr reactions with amines and alcohols. mdpi.comminciencias.gov.co The reaction conditions can be controlled to favor specific products; for example, using an excess of a basic catalyst like sodium hydroxide in an alcohol solvent can promote solvolysis reactions alongside amination. mdpi.com
The general reactivity allows for the synthesis of a diverse library of pyrimidine-based compounds, which are precursors for various N-heterocyclic systems. mdpi.com The choice of nucleophile and reaction conditions dictates the nature of the substituent introduced onto the pyrimidine core.
Modification at Specific Positions (e.g., C-4, C-6)
The regioselectivity of SNAr reactions on substituted pyrimidines is a key aspect of their functionalization. In pyrimidines bearing leaving groups at both the C-4 and C-6 positions, such as 2-amino-4,6-dichloropyrimidine (B145751), selective substitution can be achieved. Research has demonstrated that it is possible to synthesize 2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. mdpi.com This is accomplished by reacting the dichlorinated precursor with indoline (B122111) and an alkoxide, showcasing sequential or controlled substitution at the C-4 and C-6 positions.
The regioselectivity can be highly dependent on the nature of both the substituent on the pyrimidine ring and the incoming nucleophile. For instance, in 2-MeSO₂-4-chloropyrimidine, SNAr reactions with amines selectively occur at the C-4 position, whereas reactions with alkoxides or formamide (B127407) anions show a surprising selectivity for the C-2 position. wuxiapptec.com This dichotomy is explained by the formation of a hydrogen bond complex between the acidic proton of the MeSO₂ group and the incoming alkoxide or formamide anion, which directs the nucleophilic attack to the C-2 position. wuxiapptec.com
In the case of 2,4-disubstituted pyrido[3,2-d]pyrimidines, the C-4 position is generally found to be the more reactive site for SNAr reactions. nih.gov Similarly, studies on 2-amino-4,6-dichloropyrimidine have shown that substitution with various amines occurs readily at the C-4 position. nih.gov This preferential reactivity allows for the targeted modification of the pyrimidine ring to build specific molecular architectures.
| Starting Material | Reagents | Position of Modification | Product | Reference |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline, NaOH, Ethanol/Methanol | C-4 and C-6 | 2-Amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes | mdpi.com |
| 2-MeSO₂-4-chloropyrimidine | Alkoxides (e.g., NaOMe) | C-2 | 2-Alkoxy-4-chloropyrimidine derivative | wuxiapptec.com |
| 2-MeSO₂-4-chloropyrimidine | Amines | C-4 | 2-MeSO₂-4-aminopyrimidine derivative | wuxiapptec.com |
| 2-Amino-4,6-dichloropyrimidine | Various Amines, Triethylamine (B128534) | C-4 | 4-Substituted-amino-2-amino-6-chloropyrimidine derivatives | nih.gov |
Derivatization for Analytical Applications
To enhance the detection and quantification of this compound in complex biological matrices using modern analytical techniques, chemical derivatization is often employed. This process involves reacting the analyte with a specific reagent to improve its physicochemical properties for analysis.
Strategies for LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool, but its performance can be hampered by poor ionization efficiency or chromatographic retention of certain analytes. researchgate.net this compound possesses two key functional groups amenable to derivatization: the aldehyde and the primary amine.
Derivatization of the Aldehyde Group: The carbonyl group of the aldehyde can be targeted to improve its properties for LC-MS analysis. Reagents that form stable Schiff bases with aldehydes are commonly used. For instance, 2-hydrazinoquinoline (B107646) (HQ) has been utilized as a derivatization agent for the simultaneous analysis of aldehydes, ketones, and carboxylic acids. nih.govmdpi.com The reaction of HQ with the aldehyde group on the pyrimidine ring would introduce a quinoline (B57606) moiety, significantly increasing the hydrophobicity and improving reversed-phase chromatographic retention. mdpi.com This modification also enhances ionization efficiency in the mass spectrometer.
Derivatization of the Amino Group: The primary amino group offers another site for derivatization. Reagents like 6-aminoquinoloyl-N-hydroxysuccinidimyl carbamate (B1207046) (AQC) are designed to react with primary and secondary amines. scispace.com Derivatization with AQC attaches a tag that improves the hydrophobicity and ionization response of the parent molecule. This strategy is complementary to aldehyde derivatization and can be selected based on the specific requirements of the analytical method. scispace.com
| Functional Group | Derivatization Reagent | Purpose | Reference |
| Aldehyde (Carbonyl) | 2-Hydrazinoquinoline (HQ) | Improves hydrophobicity and ionization efficiency | nih.govmdpi.com |
| Amine | 6-Aminoquinoloyl-N-hydroxysuccinidimyl carbamate (AQC) | Improves hydrophobicity and ionization response | scispace.com |
| Amine | Propyl-chloroformate (PCF) | Increases molecular mass and hydrophobicity | researchgate.net |
Labeling Reagents for Spectroscopic Detection
For analytical methods based on spectroscopic detection, such as fluorescence, derivatization with a labeling reagent that imparts strong absorbance or fluorescence is essential. This is particularly useful for achieving high sensitivity when analyzing samples with low analyte concentrations.
Fluorescent Labeling of the Aldehyde Group: The aldehyde functionality can be tagged with various hydrazine- or amine-containing fluorescent labels. Dansyl hydrazine (B178648), for example, reacts with carbonyl compounds to form highly fluorescent hydrazones. This classic labeling reagent allows for sensitive detection using fluorescence spectroscopy. Similarly, other hydrazine derivatives with different fluorescent properties can be employed.
Fluorescent Labeling of the Amino Group: The primary amino group is a common target for fluorescent labeling. A widely used reagent is 9-fluorenylmethyl chloroformate (FMOC), which reacts with primary and secondary amines to yield highly fluorescent derivatives. researchgate.net This allows for sensitive quantification by fluorescence detection coupled with chromatographic separation.
The choice of labeling reagent depends on the specific analytical requirements, including the desired excitation and emission wavelengths, as well as the compatibility with the separation method.
| Functional Group | Labeling Reagent | Detection Method | Reference |
| Aldehyde (Carbonyl) | Dansyl hydrazine | Fluorescence Spectroscopy | mdpi.com |
| Aldehyde (Carbonyl) | 2,4-Dinitrophenylhydrazine (DNPH) | UV/Vis Spectroscopy | mdpi.com |
| Amine | 9-Fluorenylmethyl chloroformate (FMOC) | Fluorescence Spectroscopy | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation
Crystallographic Analysis
Single Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Structure
While a specific single-crystal X-ray diffraction study for 2-Aminopyrimidine-4-carbaldehyde is not available in the published literature, analysis of closely related 2-aminopyrimidine (B69317) derivatives provides a robust framework for predicting its molecular and supramolecular characteristics.
Studies on co-crystals of 2-amino-4,6-dimethoxypyrimidine (B117758) with carboxylic acids, such as fumaric acid, reveal the formation of highly predictable and stable hydrogen-bonding patterns. tandfonline.com The most prominent of these is the R²₂(8) ring motif, a robust supramolecular synthon where the 2-amino group and the adjacent ring nitrogen (N1) of the pyrimidine (B1678525) act as a hydrogen-bond-donor-acceptor (DDA) array. This array interacts with the complementary acceptor-donor-donor (ADD) sites of a carboxylic acid. In the case of this compound, it is anticipated that in the presence of suitable co-formers like carboxylic acids, similar strong N—H···O and O—H···N hydrogen bonds would dominate the primary assembly. tandfonline.comresearchgate.net
Furthermore, the supramolecular assembly is often stabilized by additional interactions. π–π stacking between the electron-deficient pyrimidine rings is a common feature in the crystal packing of such compounds. researchgate.net These interactions, along with weaker C—H···O or C—H···N hydrogen bonds involving the aldehyde and pyrimidine ring protons, would likely play a significant role in organizing the molecules into extended one-, two-, or three-dimensional networks. The interplay between strong hydrogen bonds and weaker interactions dictates the final crystal architecture. tandfonline.com
Crystallographic Data for an Analogous Compound (2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate) This table presents data for a related structure to illustrate typical crystallographic parameters.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key H-Bond Motif | R²₂(8) |
| Key Intermolecular Interactions | N—H···O, π–π stacking |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. The combination of ¹H and ¹³C NMR, along with advanced 2D techniques, allows for the unambiguous assignment of all proton and carbon signals.
Proton Nuclear Magnetic Resonance (¹H-NMR)
The ¹H-NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. Based on data from analogous structures like 2-aminopyrimidine and substituted benzaldehydes, the chemical shifts can be predicted. rsc.orgchemicalbook.com
The most downfield signal is anticipated to be the aldehyde proton (CHO), appearing as a sharp singlet. The protons on the pyrimidine ring, H-5 and H-6, would appear as doublets due to coupling with each other. The amino group (NH₂) protons typically present as a broad singlet, the chemical shift and broadness of which can be influenced by solvent and concentration.
Predicted ¹H-NMR Chemical Shifts (δ) in DMSO-d₆ Values are estimated based on analogous compounds.
| Proton | Predicted δ (ppm) | Multiplicity |
| CHO | 9.60 - 10.10 | Singlet (s) |
| H-6 | 8.50 - 8.80 | Doublet (d) |
| H-5 | 7.20 - 7.50 | Doublet (d) |
| NH₂ | 5.50 - 7.50 | Broad Singlet (br s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.
The aldehyde carbonyl carbon (C=O) is expected to resonate at the lowest field (highest ppm value). The carbon atoms of the pyrimidine ring will appear in the aromatic region, with carbons directly bonded to nitrogen (C2, C4, C6) typically appearing at lower fields than the C5 carbon. The chemical shift of C4 would be influenced by the electron-withdrawing aldehyde group.
Predicted ¹³C-NMR Chemical Shifts (δ) in DMSO-d₆ Values are estimated based on analogous compounds. rsc.org
| Carbon | Predicted δ (ppm) |
| C=O | 189.0 - 194.0 |
| C2 | 162.0 - 165.0 |
| C6 | 158.0 - 161.0 |
| C4 | 150.0 - 155.0 |
| C5 | 115.0 - 120.0 |
Advanced NMR Techniques for Structural Confirmation
To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment would be used to establish proton-proton couplings. A cross-peak between the signals for H-5 and H-6 would confirm their adjacency on the pyrimidine ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would show correlations between H-5 and C-5, H-6 and C-6, and the aldehyde proton with the aldehyde carbon, confirming their one-bond connectivity. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation, as it reveals long-range (2- and 3-bond) couplings between protons and carbons. For this compound, key HMBC correlations would include:
The aldehyde proton (CHO) showing a correlation to the C4 and C5 carbons.
The H-5 proton showing correlations to C4 and C6.
The H-6 proton showing a correlation to C2 and C4.
The amino (NH₂) protons showing correlations to C2. These correlations would provide unequivocal proof of the substituent positions on the pyrimidine ring. youtube.com
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in the molecule and their bonding environment. The analysis is based on the vibrations of chemical bonds upon absorption of infrared radiation. Detailed vibrational studies on related molecules like 2-aminopyridine (B139424) and other 2-aminopyrimidine derivatives provide a solid basis for assigning the spectral bands of this compound. researchgate.net
Key expected vibrational frequencies include:
N-H Vibrations: The amino group will show characteristic symmetric and asymmetric stretching vibrations, typically in the 3200-3500 cm⁻¹ region. An NH₂ scissoring (bending) vibration is expected around 1620-1650 cm⁻¹.
C=O Stretching: The aldehyde carbonyl group will exhibit a strong, sharp absorption band, typically in the region of 1670-1700 cm⁻¹.
Pyrimidine Ring Vibrations: The pyrimidine ring has a series of characteristic stretching (νC=C, νC=N) and deformation vibrations. Ring stretching bands are expected in the 1300-1600 cm⁻¹ region.
C-H Vibrations: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aldehyde C-H stretch appears as two weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹.
Predicted Key Vibrational Frequencies (FTIR) Values are estimated based on analogous compounds.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Amino (NH₂) | Asymmetric & Symmetric Stretch | 3200 - 3500 |
| Amino (NH₂) | Scissoring (Bending) | 1620 - 1650 |
| Aldehyde (C=O) | Stretch | 1670 - 1700 |
| Pyrimidine Ring | Ring Stretch | 1300 - 1600 |
| Aromatic C-H | Stretch | ~3050 |
| Aldehyde C-H | Stretch | ~2720, ~2820 |
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum provides characteristic absorption bands that confirm its structure.
The N-H stretching vibrations of the amino group are typically observed in the region of 3444–3335 cm⁻¹. The aromatic C-H stretching vibrations of the pyrimidine ring usually appear around 3100-3000 cm⁻¹. The C=O stretching vibration of the aldehyde group is expected to be a strong band in the region of 1700-1720 cm⁻¹. Furthermore, the C=N and C=C stretching vibrations of the pyrimidine ring are found in the 1650-1400 cm⁻¹ range. The C-N stretching vibration of the amino group can be observed around 1350-1250 cm⁻¹.
A detailed interpretation of the infrared spectra of similar pyrimidine derivatives has been reported, aiding in the assignment of the observed bands. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to simulate the vibrational spectra and provide a more detailed assignment of the vibrational modes. researchgate.net
Table 1: Characteristic FT-IR Spectral Data for this compound and Related Compounds
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |
|---|---|---|
| N-H Stretch (Amino) | 3444–3335 | researchgate.net |
| C-H Stretch (Aromatic) | 3100–3000 | researchgate.net |
| C=O Stretch (Aldehyde) | 1720–1700 | |
| C=N and C=C Stretch (Ring) | 1650–1400 | researchgate.net |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, the symmetric vibrations of the pyrimidine ring are expected to be particularly strong in the FT-Raman spectrum. The FT-Raman spectra of related pyrimidine compounds have been recorded and analyzed to provide a complete vibrational assignment. nih.gov As with FT-IR, theoretical calculations can be used to aid in the interpretation of the FT-Raman spectrum. researchgate.net
Table 2: Key FT-Raman Spectral Data for Pyrimidine Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |
|---|---|---|
| Ring Breathing Modes | 1000–800 | nih.gov |
| C-H Bending (In-plane) | 1300–1000 | researchgate.net |
Mass Spectrometry (MS) Techniques
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. plos.org While this can sometimes result in the absence of a clear molecular ion peak due to extensive fragmentation, it provides a detailed fragmentation pattern that can be used as a "fingerprint" for the compound. plos.orgnih.gov
For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (123.11 g/mol ). nih.gov Common fragmentation pathways for similar aromatic aldehydes and amines can be predicted. The fragmentation of 2-aminopyrimidine, a related compound, shows a base peak corresponding to the molecular ion at m/z 95. chemicalbook.com For this compound, fragmentation may involve the loss of the formyl group (-CHO), the amino group (-NH2), or cleavage of the pyrimidine ring.
High-Resolution Electron Ionization Mass Spectrometry (HREI-MS)
High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) provides the accurate mass of the molecular ion and its fragments, allowing for the determination of the elemental composition of each ion. This is a powerful tool for confirming the molecular formula of a compound and for elucidating fragmentation pathways. researchgate.net For this compound, HREI-MS would confirm the elemental composition of C₅H₅N₃O. nih.gov The accurate mass measurements of fragment ions can help to definitively identify the neutral losses and the composition of the resulting fragments. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. nih.gov It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. nih.govnih.gov This is advantageous for determining the molecular weight of the compound.
For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak at m/z 124.0505, corresponding to the protonated molecule [C₅H₅N₃O + H]⁺. Tandem mass spectrometry (MS/MS) can be performed on this precursor ion to induce fragmentation and obtain structural information. nih.govscispace.com The fragmentation in ESI-MS/MS is often different from that in EI-MS and can provide complementary structural details. nih.gov
Table 3: Expected Mass Spectrometry Data for this compound
| Technique | Ion Type | Expected m/z | Information Provided | References |
|---|---|---|---|---|
| EI-MS | Molecular Ion (M⁺˙) | 123 | Fragmentation Pattern | plos.org |
| HREI-MS | Molecular Ion (M⁺˙) | 123.0433 | Elemental Composition | nih.gov |
Electronic Absorption Spectroscopy (UV-Vis)
Electronic Absorption Spectroscopy (UV-Vis) provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure.
For this compound, the UV-Vis spectrum is expected to show absorptions due to π → π* and n → π* transitions associated with the pyrimidine ring and the carbonyl group. The amino group acts as an auxochrome, which can cause a bathochromic (red) shift of the absorption bands. The UV absorption spectra of similar pyrimidine derivatives have been recorded in various solvents, and theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have been used to assign the electronic transitions. nih.gov
Table 4: Expected UV-Vis Absorption Data for this compound
| Solvent | Expected λmax (nm) | Transition Type | References |
|---|---|---|---|
| Ethanol (B145695) | ~250-350 | π → π* | nih.gov |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. Various methods, differing in computational cost and accuracy, are employed to solve the Schrödinger equation for a given molecular system.
Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry for studying the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations focus on the electron density rather than the complex many-electron wavefunction. The choice of the functional and basis set is crucial for obtaining reliable results. For instance, the B3LYP functional combined with basis sets like 6-311++G(d,p) is commonly used for optimizing molecular geometries and predicting vibrational frequencies of pyrimidine (B1678525) derivatives. ambeed.com
In studies of related aminopyrimidine systems, DFT has been successfully used to:
Optimize molecular structures and compare them with experimental X-ray diffraction data. ambeed.com
Calculate vibrational frequencies (IR and Raman spectra) to aid in the assignment of experimental spectra.
Investigate the thermodynamics of molecular processes.
Analyze electronic properties such as frontier molecular orbitals and electrostatic potentials to understand reactivity. ambeed.com
For example, a time-dependent DFT (TD-DFT) study on 2-amino-4-methylpyrimidine (B85506) helped to understand its fluorescence behavior by calculating excited state energies and potential energy barriers for proton transfer processes. Similarly, DFT calculations on 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde were used to analyze its physicochemical properties through frontier molecular orbital and molecular electrostatic potential analysis. ambeed.com
Ab initio (from first principles) methods solve the Schrödinger equation without using empirical parameters derived from experimental data. The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational understanding of electronic structure. However, it neglects electron correlation, which can be significant.
Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that incorporates electron correlation, offering higher accuracy for energies and molecular properties. In comparative studies of complex pyrimidine-based molecules, both DFT and HF methods have been used to investigate electronic structures. For instance, a detailed quantum mechanical study on a pyrazolo[3,4-d]pyrimidine derivative employed both B3LYP (DFT) and HF techniques to calculate physicochemical parameters, demonstrating a good correlation between the methods while highlighting the differences arising from the inclusion of electron correlation in DFT.
Semi-empirical methods offer a computationally less expensive alternative to ab initio and DFT methods by incorporating some experimental parameters (parameterization) to simplify calculations. These methods are particularly useful for very large molecular systems where more rigorous calculations are not feasible. While no specific studies employing semi-empirical methods on 2-Aminopyrimidine-4-carbaldehyde are available, they are often used for initial screenings of large compound libraries or for dynamic simulations where computational speed is essential.
Electronic Structure and Reactivity Analysis
The electronic structure of a molecule dictates its reactivity. Analyses of frontier molecular orbitals and electrostatic potential surfaces are standard practices to predict how a molecule will interact with other chemical species.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity.
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move electrons between the frontier orbitals.
A small HOMO-LUMO gap suggests high chemical reactivity and lower stability, as less energy is required for electronic transitions.
Computational studies on various pyrimidine derivatives consistently involve the calculation of the HOMO-LUMO gap to assess their reactivity profiles. For example, the analysis of a series of aminopyrimidine derivatives showed that substitutions on the pyrimidine ring could significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity.
Table 1: Illustrative HOMO-LUMO Gap Data for Related Compounds (Note: This data is for related molecules and serves to illustrate typical values obtained from DFT calculations.)
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Naproxen | DFT/B3LYP/6-31G+(d,p) | - | - | 4.4665 | |
| Naproxen Degradant D3 | DFT/B3LYP/6-31G+(d,p) | - | - | 2.0028 | |
| 2-Fluoropyridine Derivative | DFT/B3LYP/6-311g++(d,p) | - | - | Low | |
| Cu(II) complex with aminopyrimidine derivative | DFT/PBE1PBE/6-31G(d)/Lanl2dz | -5.25 | -3.10 | 2.15 |
This interactive table showcases how computational methods are used to determine the reactivity of molecules through FMO analysis. Lower energy gaps generally indicate higher reactivity.
The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It is a 3D map of the electrostatic potential plotted onto the electron density surface of the molecule.
Negative Regions (Red/Yellow): These areas are electron-rich and represent sites susceptible to electrophilic attack. They are typically found around electronegative atoms like oxygen and nitrogen (e.g., the nitrogen atoms in the pyrimidine ring or the oxygen of the carbaldehyde group).
Positive Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. They are often located around hydrogen atoms, particularly those attached to electronegative atoms (like the amino group).
Neutral Regions (Green): These areas have a relatively neutral potential.
MEPS analysis is routinely performed in computational studies of pyrimidine derivatives to understand intermolecular interactions, such as hydrogen bonding, and to predict sites of reactivity. ambeed.com For instance, in N-(pyrimidyl)-ω-amino acids, MEPS calculations were used to rationalize the noncovalent interactions that dictate the formation of supramolecular structures.
Global Reactivity Descriptors
While the methodology for calculating these descriptors is well-established, specific published studies providing a detailed table of global reactivity descriptors for this compound are not available in the searched scientific literature. Such a study would typically involve DFT calculations to determine HOMO and LUMO energies and then apply the relevant equations to derive the descriptor values.
Intermolecular Interaction Analysis
The analysis of intermolecular interactions is critical for understanding how molecules self-assemble in the solid state and interact with other molecules. Computational methods provide profound insights into the nature and strength of these interactions.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the topology of the electron density to define chemical bonding and molecular structure. rsc.org This method identifies bond critical points (BCPs) and characterizes the nature of atomic interactions, distinguishing between shared-shell (covalent) and closed-shell (like hydrogen bonds and van der Waals) interactions. Detailed QTAIM analyses, including the specific locations and properties of bond critical points for this compound, have not been reported in the available literature.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and study non-covalent interactions. rsc.org It plots the RDG against the electron density, revealing regions of steric repulsion, van der Waals interactions, and hydrogen bonding. This analysis provides a qualitative and quantitative understanding of the non-covalent forces that stabilize molecular structures. A specific RDG analysis for this compound, which would illustrate the non-covalent interactions within the molecule and between molecules, is not present in the searched research.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method that examines charge transfer and orbital-orbital interactions within a molecule. researchgate.netnih.gov It provides detailed information on stabilization energies (E(2)) associated with hyperconjugation, which result from the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals. researchgate.net This analysis gives clear evidence of the interactions contributing to molecular stability. researchgate.net For instance, studies on related pyrimidine derivatives have used NBO analysis to investigate the stabilization originating from hydrogen-bonded interactions. researchgate.net However, a specific NBO analysis detailing the donor-acceptor interactions and their corresponding stabilization energies for this compound is not available in the reviewed literature.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.govuc.pt By mapping properties like normalized contact distance (d_norm) onto the surface, it identifies close intermolecular contacts, which are crucial for crystal packing. nih.govuc.pt The analysis can be broken down into two-dimensional fingerprint plots, which quantify the relative contribution of different types of contacts, such as H···H, C···H, and N···H interactions. nih.govnih.gov While this technique has been applied to many pyrimidine derivatives to understand their crystal packing, nih.govnih.govmdpi.com a dedicated Hirshfeld surface analysis for this compound has not been published in the available sources. Such an analysis would require single-crystal X-ray diffraction data for the compound.
Interaction Energy Calculations
Computational chemistry allows for the calculation of interaction energies between molecules to quantify the strength of non-covalent interactions like hydrogen bonding and π–π stacking. rsc.org These calculations, often performed using DFT, are essential for understanding the forces that govern supramolecular assembly. For related pyrimidine systems, interaction energies have been calculated to analyze the stability of dimers and other assemblies. rsc.orgresearchgate.net Specific interaction energy calculations for dimers or clusters of this compound are not found in the currently available scientific literature.
Reaction Mechanism Studies
Computational studies are instrumental in elucidating the pathways of chemical reactions. By modeling the interactions between molecules, researchers can predict the feasibility and outcomes of synthetic routes. While specific studies focusing exclusively on the reaction mechanisms of this compound are not detailed in the provided literature, research on closely related compounds, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), provides insight into the computational approaches used. For instance, investigations into aromatic nucleophilic substitution (SNAr) reactions on this related scaffold highlight the use of computational chemistry to understand the influence of structural factors and reaction conditions on the final products researchgate.net.
Energy profile calculations are a cornerstone of computational reaction mechanism studies. These calculations map the potential energy of a system as it progresses from reactants to products along a reaction coordinate. The profile reveals the energy of intermediates and, crucially, the activation energy required to overcome the transition state. Molecular dynamics simulations, often performed with software like GROMACS, utilize force fields such as GROMOS96 to compute interatomic energies and simulate the dynamic movements of molecules, providing a detailed view of the reaction landscape. nih.gov Such simulations can be run for extensive periods, for example, 100 nanoseconds, to observe the stability and conformational changes of the molecules involved. nih.gov
The transition state is the highest energy point on the reaction pathway and represents the critical configuration that molecules must adopt to transform from reactants to products. Transition state analysis involves locating this specific geometry and calculating its energy. This analysis is fundamental to understanding the kinetics of a reaction. The energy of the transition state determines the activation energy barrier, which dictates the reaction rate. Computational methods can precisely model these fleeting structures, which are often impossible to observe experimentally.
Computational chemistry allows for the calculation of key thermodynamic parameters that determine the spontaneity and equilibrium position of a reaction. The Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of a reaction are critical indicators of its feasibility mdpi.com.
A negative Gibbs free energy suggests a spontaneous process. For example, in studies of complex formation between pyrimidine bases and amino acids, a negative ΔG° indicates that the binding process is spontaneous mdpi.com. Similarly, in the analysis of SNAr reactions on the related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the Gibbs free energy of the system was considered to determine the spontaneity of the binding process researchgate.net. The enthalpy change (ΔH°) indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat), while the entropy change (TΔS°) reflects the change in disorder of the system mdpi.com. These parameters are often interdependent, as seen in the enthalpy-entropy compensation observed in the complex formation of uracil (B121893) with amino acids mdpi.com.
| Thermodynamic Parameter | Description | Significance in Reactions |
| Gibbs Free Energy (ΔG°) | The energy associated with a chemical reaction that can be used to do work. | A negative value indicates a spontaneous reaction. researchgate.netmdpi.com |
| Enthalpy (ΔH°) | The heat absorbed or released during a reaction at constant pressure. | A negative value (exothermic) often favors product formation. mdpi.com |
| Entropy (ΔS°) | A measure of the randomness or disorder of a system. | A positive value indicates an increase in disorder, which can contribute to spontaneity. mdpi.com |
In Silico Biological Activity Prediction
In silico techniques are widely used in drug discovery to screen large libraries of compounds for potential biological activity, thereby streamlining the development process. nih.gov These methods predict how a molecule might interact with a biological target and its likely pharmacokinetic profile in the body.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is used to forecast the binding affinity and mode of interaction between a ligand, such as a derivative of 2-aminopyrimidine (B69317), and a biological target. nih.govmdpi.com
In a study involving novel 2-aminopyrimidine derivatives, molecular docking was employed to predict their binding modes within the active site of the β-glucuronidase enzyme. mdpi.comnih.gov The docking module of the Molecular Operating Environment (MOE) software was used for this purpose. mdpi.com The reliability of the docking protocol was first confirmed by redocking a known substrate into the enzyme's crystal structure. mdpi.com The results of such simulations help to understand the structure-activity relationship, revealing which functional groups on the ligand are important for potent inhibitory activity. mdpi.com Docking studies can effectively screen compounds, identifying those with high binding affinities, which are often measured in terms of binding energy (kcal/mol), for further investigation. nih.govnih.gov
| Docking Study Component | Description | Example Application |
| Software | Computational program used to perform the simulation. | AutoDock Vina, MOE (Molecular Operating Environment). nih.govmdpi.com |
| Target Protein | The biological macromolecule whose activity is to be modulated. | β-glucuronidase, SARS-CoV-2 Main Protease (Mpro). mdpi.comnih.gov |
| Ligand | The small molecule being tested for binding. | 2-Aminopyrimidine derivatives. mdpi.com |
| Output | Predicted binding pose, binding energy, and key interactions (e.g., hydrogen bonds). | Identification of a potent β-glucuronidase inhibitor with an IC₅₀ value of 2.8 ± 0.10 µM. mdpi.com |
| Post-Analysis | Further refinement and energy calculation of the docked complex. | Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations. nih.gov |
ADMET profiling involves the in silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. nih.gov These pharmacokinetic properties are critical for determining a molecule's potential as a drug candidate, as they affect its efficacy and safety. researchgate.net Various web servers and software, such as SwissADME, pkCSM, and ADMET SAR-2, are used to perform these predictions. nih.govnih.govmdpi.com
Absorption: Predicts how well a compound is absorbed into the bloodstream, for instance, from the gut (human intestinal absorption) or through the skin (skin permeability). frontiersin.org
Distribution: Assesses how a compound spreads throughout the body's tissues and fluids, including its ability to cross the blood-brain barrier.
Metabolism: Predicts how the body chemically modifies the compound, primarily through the cytochrome P450 (CYP) family of enzymes. mdpi.com Inhibition of key isoforms like CYP2D6 or CYP3A4 can lead to adverse drug-drug interactions. mdpi.com
Excretion: Estimates how the compound and its metabolites are removed from the body.
Toxicity: Predicts potential toxic effects, such as cardiotoxicity (e.g., hERG inhibition) or mutagenicity.
For novel compounds, ADMET analysis can guide chemical modifications to improve their drug-like properties. researchgate.net For example, predictions might indicate that while a series of compounds has good absorption and distribution, they may be potent inhibitors of a crucial CYP enzyme, flagging a potential liability. mdpi.com
| ADMET Parameter | Description | Importance |
| Human Intestinal Absorption | Percentage of the compound absorbed through the gut after oral administration. | High absorption is crucial for orally administered drugs. |
| Blood-Brain Barrier (BBB) Permeability | Predicts if the compound can cross the BBB to act on the central nervous system. | Essential for CNS drugs, but undesirable for others to avoid side effects. |
| CYP450 Inhibition | Predicts if the compound inhibits cytochrome P450 enzymes (e.g., CYP2C9, CYP2D6, CYP3A4). | Inhibition can alter the metabolism of other co-administered drugs, leading to toxicity. mdpi.com |
| hERG Inhibition | Predicts if the compound blocks the hERG potassium channel. | Blockage is linked to a higher risk of cardiac arrhythmias. |
| Ames Toxicity | Predicts the mutagenic potential of a compound. | A positive result indicates a potential carcinogen. |
| Skin Permeability (Log Kp) | Predicts the rate of absorption through the skin. | Important for the development of transdermal drug delivery systems. frontiersin.org |
Applications in Organic Synthesis and Medicinal Chemistry
Building Blocks for Fused Heterocyclic Systems
The dual functionality of 2-aminopyrimidine-4-carbaldehyde enables its participation in various cyclocondensation reactions, leading to the formation of bicyclic and polycyclic systems where a new ring is annelated to the initial pyrimidine (B1678525) core.
The pyrido[2,3-d]pyrimidine (B1209978) scaffold, also known as 5-deazapteridine, is of paramount importance due to its wide range of biological and pharmaceutical applications, including uses as bronchodilators, vasodilators, and anti-tumor agents. A key method for synthesizing this system is the Friedländer annulation, which involves the reaction of an ortho-amino-aldehyde with a compound containing an α-methylene ketone.
Derivatives of this compound, such as 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde, serve as the ortho-amino-aldehyde component in this reaction. When reacted with various acetophenones in the presence of a catalyst like boron trifluoride etherate (BF₃-Et₂O) under solvent-free conditions, these precursors yield 7-arylpyrido[2,3-d]pyrimidines. The reaction is a cyclocondensation that proceeds rapidly, often within seconds, to provide the fused heterocyclic products in moderate to good yields.
Another synthetic strategy involves three-component reactions, where aminopyrimidines, aldehydes, and active methylene (B1212753) compounds like alkyl nitriles are combined. jocpr.comresearchgate.net These reactions can be performed in aqueous media, sometimes facilitated by a phase-transfer catalyst such as triethylbenzylammonium chloride (TEBAC), offering an efficient and environmentally friendly route to substituted pyrido[2,3-d]pyrimidines. researchgate.net
Table 1: Synthesis of 7-Arylpyrido[2,3-d]pyrimidines via Friedländer Reaction
| Pyrimidine Precursor | Ketone | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | Acetophenone | BF₃-Et₂O, solvent-free | 1,3-Dimethyl-7-phenyl-1H-pyrido[2,3-d]pyrimidine-2,4(3H,8H)-dione | Good | |
| 6-Amino-2-methoxy-3-methyl-3,4-dihydropyrimidin-4-one-5-carbaldehyde | 4-Chloroacetophenone | BF₃-Et₂O, solvent-free | 7-(4-Chlorophenyl)-2-methoxy-3-methyl-8H-pyrido[2,3-d]pyrimidin-4(3H)-one | Moderate |
The pyrimido[4,5-d]pyrimidine (B13093195) core is structurally related to purines and pteridines, making its derivatives candidates for interacting with biological systems. One synthetic approach involves the cyclization of appropriately substituted pyrimidines. For instance, quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones have been synthesized, though their inherent π-electron deficiency can make them susceptible to ring-opening under certain conditions. nih.gov
The aldehyde and amino groups of this compound are perfectly positioned for the construction of the second pyrimidine ring. The synthesis can be achieved through condensation with reagents that provide the necessary atoms to complete the ring. A common method is the reaction with amidines or guanidine (B92328). The aldehyde group first condenses with the amidine, followed by an intramolecular cyclization involving the C2-amino group of the original pyrimidine ring to form the fused system. This approach allows for the introduction of various substituents on the newly formed ring, depending on the choice of the condensation partner.
Pyrazolo[3,4-d]pyrimidines are recognized as purine (B94841) analogues and exhibit a wide spectrum of biological activities, including the inhibition of tyrosine kinase enzymes and phosphodiesterases. researchgate.netresearchgate.netekb.eg A direct and efficient route to this scaffold utilizes derivatives of this compound. researchgate.net
Specifically, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) serves as a key precursor. researchgate.netresearchgate.net This compound undergoes a cyclization reaction with hydrazine (B178648) hydrate. The reaction, which can be promoted by microwave irradiation under solvent-free conditions, proceeds via the initial formation of a hydrazone with the aldehyde group, followed by an intramolecular nucleophilic attack and subsequent aromatization to yield the stable pyrazolo[3,4-d]pyrimidine ring system. researchgate.net This method is notable for being an eco-friendly procedure for accessing these important heterocyclic compounds. researchgate.net
Pyrimido[4,5-b]quinolines, also known as 5-deazaflavins, have been a subject of interest in medicinal chemistry. researchgate.net Their synthesis can be achieved through several pathways, often involving the construction of the pyrimidine ring onto a quinoline (B57606) core or vice versa. One established strategy employs 6-chloro-5-formylpyrimidines as precursors. researchgate.net
The reactivity of this compound makes it an ideal starting material for building the quinoline portion of the fused system. This is typically accomplished through a condensation reaction with an active methylene compound, often an aniline (B41778) derivative with a reactive group on the aromatic ring or a pre-formed cyclohexanone (B45756) derivative. For example, a one-pot, three-component reaction between an aldehyde, dimedone (5,5-dimethylcyclohexane-1,3-dione), and a 6-aminouracil (B15529) derivative is a common strategy for synthesizing pyrimido[4,5-b]quinoline-diones. nih.govacs.org In this context, this compound can participate in Friedländer-type syntheses, reacting with cyclic ketones or compounds with an activated methylene group adjacent to an aromatic ring to form the fused quinoline system. researchgate.net
Table 2: Representative Multicomponent Synthesis of Pyrimido[4,5-b]quinolines
| Aldehyde Component | Methylene Component | Amino Component | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehydes | Dimedone | 6-Amino-1,3-dimethyluracil | DABCO, 90 °C, solvent-free | 5-Aryl-pyrimido[4,5-b]quinoline-diones | nih.govacs.org |
| 2-Chloroquinoline-3-carbaldehyde | 3-Arylaminoisoxazol-5(2H)-ones | (Internal) | Toluene, reflux | Fused Pyrimidoquinolines | researchgate.net |
The versatility of this compound extends to the synthesis of other biologically relevant fused heterocycles such as thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines.
Thieno[2,3-d]pyrimidines: These compounds are considered bioisosteres of purines and have demonstrated a range of biological activities. nih.govmdpi.com Their synthesis often starts from a substituted thiophene (B33073) ring, onto which the pyrimidine ring is constructed. However, an alternative approach involves building the thiophene ring onto a pre-existing pyrimidine. This compound can undergo condensation with a compound containing an active methylene group and a thiol or a masked thiol functionality. For instance, reaction with ethyl cyanoacetate (B8463686) and elemental sulfur in the presence of a base (the Gewald reaction) is a classic method for forming a 2-aminothiophene ring, which can then cyclize with the existing pyrimidine functionalities.
Pyrrolo[2,3-d]pyrimidines: Often called 7-deazapurines, these compounds are key scaffolds for developing inhibitors of various enzymes, including kinases. nih.gov A synthetic route that highlights the utility of pyrimidine aldehydes involves the reaction of a 4-chloro-2-thiomethylpyrimidine carboxaldehyde with a secondary amine. nih.gov The resulting intermediate undergoes an intramolecular cyclization, facilitated by a base such as cesium carbonate and microwave heating, to form the pyrrolo[2,3-d]pyrimidine core. nih.gov This strategy demonstrates a direct pathway from a pyrimidine aldehyde to the fused pyrrole (B145914) ring system.
Ligand Design in Coordination Chemistry
In addition to its role in organic synthesis, this compound and its derivatives are of interest in coordination chemistry. Aminopyrimidines are known to be flexible ligands with multiple binding modes, making them useful for constructing coordination polymers and organic-inorganic hybrid materials. iucr.org
The this compound molecule presents several potential coordination sites for metal ions:
The nitrogen atoms of the pyrimidine ring (N1 and N3).
The nitrogen atom of the exocyclic amino group.
The oxygen atom of the carbonyl group.
This multi-dentate character allows the ligand to act as a chelating agent or as a bridging ligand to connect multiple metal centers, leading to the formation of diverse supramolecular architectures. The specific coordination mode depends on factors such as the nature of the metal ion, the counter-ion, and the reaction conditions. For example, 2-amino-4,6-dimethoxypyrimidine (B117758) has been shown to coordinate to Co(II) and Cu(II) ions through one of its ring nitrogens. iucr.org The presence of the additional aldehyde group in this compound offers further possibilities for chelation, potentially involving an N,O-binding mode with one of the ring nitrogens and the carbonyl oxygen, which can lead to the formation of stable five- or six-membered chelate rings with a metal center. This versatility makes it a promising candidate for designing new metal-organic frameworks (MOFs) and coordination complexes with interesting catalytic, magnetic, or optical properties.
Formation of Metal Complexes
The 2-aminopyrimidine (B69317) moiety is a cornerstone for creating complex molecules capable of binding to metal ions. The aldehyde functional group in this compound is particularly useful for synthesizing Schiff bases. Schiff bases are compounds containing a carbon-nitrogen double bond (imine) and are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. researchgate.net
Derivatives of 2-aminopyrimidine readily react with various aldehydes to form Schiff bases, which act as versatile ligands. researchgate.net These Schiff base ligands, possessing multiple donor atoms like the azomethine nitrogen and the pyrimidine ring nitrogens, are excellent chelators for a variety of transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). ekb.egresearchgate.net The resulting metal complexes often exhibit defined geometries, such as octahedral or square planar, depending on the metal ion. ekb.eg This ability to form stable, well-defined coordination complexes is a key application of the 2-aminopyrimidine scaffold in inorganic and materials chemistry. researchgate.net
Chelating Agents in Metal Analysis
The strong chelating properties of pyrimidine derivatives are not only used for synthesis but also for the analytical detection of metal ions. While direct analytical applications of this compound are not extensively documented, related pyrimidine-based compounds serve as effective fluorescent sensors for metal ions. nih.gov These sensors operate by binding to specific metal ions, which causes a detectable change in their fluorescence properties, such as quenching or enhancement of the signal. nih.govmdpi.com
For instance, a fluorescent sensor based on a pyrazolopyrimidine structure has been developed for the dual-response detection of Ni²⁺ and Cu²⁺ ions with high sensitivity and selectivity. nih.gov Similarly, other 2-aminopyridine (B139424) and 2-aminopyrimidine derivatives have been investigated as chemosensors for detecting toxic heavy metals like Cr²⁺, Co²⁺, and Fe³⁺. mdpi.com The underlying principle relies on the chelation of the metal ion by the nitrogen atoms within the heterocyclic structure, making such compounds valuable tools for environmental and biological monitoring. nih.govmdpi.com
Role in Drug Discovery and Development
The 2-aminopyrimidine scaffold is a well-established pharmacophore, a molecular feature responsible for a drug's biological activity. It is a key component in several approved anticancer drugs. mdpi.com
Design and Synthesis of Bioactive 2-Aminopyrimidine Derivatives
2-Aminopyrimidine and its functionalized derivatives are crucial starting materials for synthesizing a wide array of fused heterocyclic systems and other bioactive molecules. mdpi.com The 2-aminopyrimidine structure is recognized for its broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.commdpi.com The synthesis of these derivatives often involves the condensation of a guanidine-containing compound with a suitable precursor to form the core pyrimidine ring. mdpi.com This scaffold's versatility allows medicinal chemists to introduce various substituents to fine-tune the molecule's biological activity and properties.
Modulators of Biological Targets
Derivatives built upon the 2-aminopyrimidine framework have been successfully developed as potent and selective modulators of key biological targets, such as enzymes and kinases, which are often implicated in disease.
Elevated activity of the enzyme β-Glucuronidase has been linked to various diseases, making it a significant therapeutic target. mdpi.com In a search for potent inhibitors, a series of 2-aminopyrimidine derivatives were synthesized and evaluated. One compound in particular demonstrated significantly higher inhibitory activity than the standard inhibitor, D-saccharic acid 1,4-lactone. mdpi.com
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| Compound 24 (a 2-aminopyrimidine derivative) | β-Glucuronidase | 2.8 ± 0.10 | mdpi.com |
| D-saccharic acid 1,4-lactone (Standard) | β-Glucuronidase | 45.75 ± 2.16 | mdpi.com |
Protein kinases play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The 2-aminopyrimidine scaffold has proven to be a highly effective framework for designing specific kinase inhibitors.
Janus Kinase 2 (JAK2) Inhibitors: The JAK2 kinase is a validated target for myeloproliferative neoplasms. researchgate.net Researchers have designed and synthesized novel 2-aminopyrimidine derivatives that show potent inhibition of JAK2. One study developed macrocyclic 2-amino-4-phenylaminopyrimidine derivatives, with the lead compound showing potent activity against both the JAK2 enzyme and JAK2-dependent cancer cell lines. researchgate.net Another approach involved hybridizing pharmacophores to create 4-piperazinyl-2-aminopyrimidine derivatives that act as dual inhibitors of both JAK2 and another kinase, FLT3. mdpi.com
| Compound Series/Example | Target Kinase | IC₅₀ (nM) | Source |
|---|---|---|---|
| Compound 11 (Macrocyclic derivative) | JAK2 | 54.70 | researchgate.net |
| Compound 14j (4-piperazinyl derivative) | JAK2 | 27 | mdpi.com |
| Compound 14j (4-piperazinyl derivative) | FLT3 | 30 | mdpi.com |
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are central regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. Novel 2-aminopyrimidine derivatives have been developed as potent inhibitors of CDKs, particularly CDK9. One study reported a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives with strong inhibitory activity against CDK9. Further research led to the discovery of dual CDK9 and histone deacetylase (HDAC) inhibitors, which can produce enhanced antitumor effects. researchgate.net
| Compound Series/Example | Target Kinase | IC₅₀ (nM) | Source |
|---|---|---|---|
| Compound 2g (pyrrolo[2,3-d]pyrimidine derivative) | CDK9/cyclin T1 | 24 | |
| Compound 8e (CDK9/HDAC dual inhibitor) | CDK9 | 88.4 | researchgate.net |
| Compound 8e (CDK9/HDAC dual inhibitor) | HDAC1 | 168.9 | researchgate.net |
Adenosine (B11128) Receptor Antagonists (A1AR, A2AAR)
Derivatives of 2-aminopyrimidine have emerged as a significant class of adenosine receptor antagonists, exhibiting activity at both the A1 and A2A receptor subtypes. nih.gov Research in this area has focused on synthesizing and screening these compounds to understand their structure-activity relationships (SAR).
In one study, thirteen 2-aminopyrimidine derivatives were synthesized and evaluated for their potential as dual A1 and A2A adenosine receptor antagonists. nih.gov Among the synthesized compounds, 4-(5-Methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine (8m) was identified as a particularly potent dual antagonist, with a high affinity for both receptors. nih.gov The binding affinities for this compound were determined to be an A2A Ki value of 6.34 nM and an A1 Ki value of 9.54 nM. nih.gov
The in vivo efficacy of selected compounds at the A2A receptors was demonstrated through their ability to attenuate haloperidol-induced catalepsy in rats, a model used to assess potential treatments for Parkinson's disease. nih.gov Molecular docking studies provided insights into the binding interactions, suggesting that the synthesized compounds likely interact with Phe168 and Asn253 in the adenosine A2A binding site, which is a common interaction for structurally related A2A receptor antagonists. nih.gov Furthermore, preliminary assessments of the effect of these compounds on the viability of cultured cells indicated low cytotoxicity. nih.gov The development of A1AR agonists and A2AAR antagonists is considered a promising strategy for modulating neuroinflammation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov
Table 1: Binding Affinities of a 2-Aminopyrimidine Derivative at Adenosine Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) |
|---|
Histamine (B1213489) H4 Receptor Ligands
The 2-aminopyrimidine scaffold has been a focal point in the development of ligands for the histamine H4 receptor (H4R), which is primarily found in immune cells and is involved in inflammatory and immune processes. nih.govnih.gov The exploration of 2-aminopyrimidine derivatives has led to the identification of potent H4R antagonists with potential therapeutic applications in chronic inflammatory diseases. nih.govnih.gov
A series of 2-aminopyrimidines were synthesized and their structure-activity relationships (SAR) were studied to optimize their potency as H4R ligands. nih.gov This research originated from a pyrimidine hit identified in a high-throughput screening campaign. nih.gov Systematic modifications were made to the core pyrimidine moiety, as well as to the substituents at various positions of the ring. nih.gov
The optimization efforts were particularly successful when modifying the 6-position of the pyrimidine ring, where replacing a tert-butyl group with aromatic and secondary amine moieties led to enhanced potency. nih.gov A key achievement of this campaign was the discovery of 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile , which demonstrated high in vitro potency. nih.gov This compound was also found to be active as an anti-inflammatory agent in an animal model and exhibited antinociceptive activity in a pain model, highlighting the potential of H4R antagonists in treating pain. nih.gov The 2-aminopyrimidine scaffold is considered one of the most explored and preferred for designing H4R ligands. nih.govsigmaaldrich.com
Starting from a known H4R ligand with a pyrimidine skeleton, a series of new analogs based on a pyrrolo[2,3-d]pyrimidine scaffold were also prepared. nih.gov While the original pyrimidine compound showed good affinity for the human H4R (Ki = 0.5 μM), it lacked selectivity over the human H3R (Ki = 1 μM). nih.gov Several of the newly synthesized pyrrolo[2,3-d]pyrimidines displayed Ki values of less than 1 μM at the hH4R and had a much-improved selectivity profile, making them an interesting starting point for the discovery of novel hH4R ligands. nih.gov
Therapeutic Potential in Disease Models
Antineoplastic Agents
The 2-aminopyrimidine scaffold is a crucial component in the design of molecules with anticancer properties. ijpsjournal.com Derivatives of 2-aminopyrimidine have demonstrated efficacy against various cancer cell lines, showcasing their potential as antineoplastic agents. mdpi.com
In a study focused on pyrimido[4,5-d]pyrimidines, which can be synthesized from 2-aminopyrimidine precursors, several derivatives exhibited anti-proliferative activity across a panel of eight cancer cell lines. mdpi.com Specifically, derivatives 7d and 7h were effective against several types of hematological cancers. mdpi.com The development of such compounds often involves multi-step synthesis to build complex molecules that can selectively target cancer cells.
Antimicrobial Agents (Antibacterial, Antifungal, Antiviral)
2-Aminopyrimidine derivatives are recognized for their broad-spectrum antimicrobial properties, encompassing antibacterial, antifungal, and antiviral activities. ijpsjournal.com This versatility makes them a significant class of heterocycles in the search for new antimicrobial agents to combat the challenge of drug resistance. ijpsjournal.com
Antibacterial Activity
The antibacterial potential of 2-aminopyrimidine derivatives has been demonstrated through the design of compounds targeting essential bacterial enzymes that are absent in mammals. nih.gov One such target is the methylerythritol phosphate (B84403) (MEP) pathway, crucial for isoprenoid biosynthesis in many bacteria. nih.gov
A series of compounds based on a 2-amino-4-hydroxypyrimidine-5-carboxylate scaffold were designed and synthesized to target the fifth enzyme in the MEP pathway, 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF). nih.gov These compounds were evaluated for their antibacterial activity and their interaction with IspF from Burkholderia pseudomallei, the causative agent of melioidosis. nih.gov The designed compounds showed antibacterial activity and were observed to stabilize the protein in fluorescence-based thermal shift assays. nih.gov The binding of one of the compounds to Burkholderia pseudomallei IspF was further confirmed using group epitope mapping by saturation transfer difference NMR. nih.gov
Antifungal Activity
The development of new antifungal agents is critical due to the rise of life-threatening fungal infections, particularly in immunocompromised individuals. researchgate.net 2-Aminopyrimidine derivatives have shown promise in this area.
One approach has been the synthesis of Schiff bases from 2-aminopyrimidine. niscpr.res.in A series of substituted N-benzylidine-2-aminopyrimidine compounds were synthesized by condensing 2-aminopyrimidine with various substituted benzaldehydes. niscpr.res.in These Schiff bases were then tested for their fungitoxicity against Fusarium verticillioides, Rhizoctonia solani, and Macrophomina phaseolina using the poisoned food technique. niscpr.res.in
Another class of compounds, hydrazone-pyrimidinetrione analogs, has also been explored for their antifungal properties. nih.gov These compounds were synthesized and their structure-activity relationships were studied against two clinically significant fungal pathogens. nih.gov A number of derivatives, including phenylhydrazones of 5-acylpyrimidinetrione, exhibited potent growth inhibition at concentrations at or below 10 μM with minimal toxicity to mammalian cells. nih.gov Preliminary mechanistic studies suggest that these compounds may act by decreasing energy production and fungal cell respiration. nih.gov
Antiviral Activity
2-Aminopyrimidine derivatives have been investigated for their antiviral activity against a range of viruses. ijpsjournal.com These compounds have shown potential for the treatment of viral infections, including those caused by the influenza virus and human coronavirus. mdpi.comnih.gov
Efficient synthetic routes for 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives have been explored in relation to their anti-influenza virus activity. nih.gov Derivatives with cyclobutyl and cyclopentyl groups introduced at the β-position of the aminoalkyl group showed improved antiviral potency, with 50% effective concentrations (EC50) for plaque formation inhibition in the range of 0.01-0.1 μM for both influenza A and B viruses. nih.gov The antiviral efficacy was influenced by substitutions at the 5- and 6-positions of the pyrimidine ring. nih.gov
More recently, pyrimido[4,5-d]pyrimidine derivatives synthesized from 2-aminopyrimidine precursors have demonstrated notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Compounds featuring a cyclopropylamino group and an aminoindane moiety were particularly effective. mdpi.com This highlights the pyrimido[4,5-d]pyrimidine scaffold as a valuable framework for designing novel antiviral agents against human coronaviruses. mdpi.com
Anti-Inflammatory Agents
The anti-inflammatory potential of 2-aminopyrimidine derivatives is closely linked to their activity as histamine H4 receptor (H4R) antagonists. nih.gov The H4 receptor is involved in inflammatory processes, and its modulation presents a therapeutic target for inflammatory diseases. nih.gov
As mentioned in the section on H4R ligands, the compound 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile was found to be a potent H4R antagonist that also exhibited anti-inflammatory activity in an animal model. nih.gov This demonstrates a direct application of 2-aminopyrimidine-based compounds in mitigating inflammation.
Furthermore, research into non-steroidal anti-inflammatory agents (NSAIDs) has included the synthesis of derivatives from existing drugs like aspirin (B1665792) and ibuprofen. researchgate.net In one study, these NSAIDs were conjugated with heterocyclic moieties, including a derivative of 2-aminothiadiazole, to potentially improve their specificity for the COX-2 enzyme and reduce gastrointestinal side effects. researchgate.net While not directly using this compound, this illustrates a broader strategy of modifying carboxylic acid-containing drugs with amino-heterocycles to enhance their anti-inflammatory profiles. researchgate.net The activation of NRF2, a transcription factor that regulates the expression of antioxidant proteins, is another approach to discovering new anti-inflammatory agents, and tetrahydrobenzothiophene derivatives synthesized from related starting materials have shown this activity. nih.gov
Antitrypanosomal and Antiplasmodial Activity
2-Aminopyrimidine derivatives have shown significant promise as agents against parasitic protozoa, including those that cause trypanosomiasis and malaria (plasmodiasis). ijpsjournal.com
Research has focused on the synthesis of 2-aminopyrimidine-based 4-aminoquinolines as antiplasmodial agents. nih.gov These hybrid molecules were designed to combat drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Several synthesized compounds showed potent in vitro antiplasmodial activity against both drug-sensitive (CQS) and drug-resistant (CQR) strains of P. falciparum. nih.govmedchemexpress.com
Notably, the compound 5-isopropyloxycarbonyl-6-methyl-4-(2-nitrophenyl)-2-[(7-chloroquinolin-4-ylamino)butylamino] pyrimidine displayed a very low IC50 value of 3.6 nM against the CQR strain, making it significantly more potent than chloroquine. nih.gov The mode of action of these compounds is thought to involve inhibition of the P. falciparum dihydrofolate reductase (PfDHFR) enzyme, which is essential for DNA biosynthesis in the parasite. nih.gov Molecular docking studies have helped to identify stabilizing interactions between these compounds and PfDHFR. nih.gov The 4-aminoquinoline (B48711) pharmacophore is a well-established component of antimalarial drugs, and its hybridization with other scaffolds like pyrimidines is a strategy to overcome drug resistance. nih.gov
Table 2: Antiplasmodial Activity of a 2-Aminopyrimidine Derivative
| Compound | Strain | IC50 (nM) |
|---|
Antiplatelet Aggregation Activity
The scaffold of 2-aminopyrimidine is recognized as a promising framework in the development of novel antiplatelet agents. Research into derivatives of 2-aminopyrimidine has revealed their potential to interfere with platelet aggregation, a key process in thrombosis and cardiovascular diseases. brieflands.comnih.gov While direct studies on the antiplatelet aggregation activity of this compound are not extensively documented in the reviewed literature, the broader class of 2-aminopyrimidine derivatives has shown significant activity.
In one study, a series of novel 2-aminopyrimidine and 2-substituted-4,6-diaminopyrimidine derivatives were synthesized and evaluated for their ability to inhibit platelet aggregation induced by adenosine diphosphate (B83284) (ADP) and arachidonic acid (AA). brieflands.comnih.gov The findings indicated that, in general, 2-aminopyrimidines were more potent than their 4,6-diaminopyrimidine (B116622) counterparts. nih.gov Although none of the tested compounds showed satisfactory activity against ADP-induced aggregation, several derivatives exhibited acceptable inhibitory effects against aggregation induced by arachidonic acid. brieflands.comnih.gov
Notably, certain compounds within the 2-aminopyrimidine series demonstrated significant antiplatelet aggregation activity, with IC₅₀ values as low as 36.75 µM. brieflands.comnih.gov The structural resemblance of the aminopyrimidine ring to the active metabolites of thienopyridines, a class of antiplatelet drugs, and ATP derivatives suggests a potential mechanism of action involving ADP receptors on the platelet membrane. brieflands.com
Table 1: Antiplatelet Aggregation Activity of Selected 2-Aminopyrimidine Derivatives
| Compound | Inducer | IC₅₀ (µM) |
| Ia | Arachidonic Acid | 36.75 |
| Ib | Arachidonic Acid | 72.4 |
| IB | Arachidonic Acid | 62.5 |
| II₁₆ | Arachidonic Acid | 80 |
Data sourced from a study on novel 2-aminopyrimidine and 2-substituted-4,6-diaminopyrimidine derivatives. brieflands.comnih.gov
These findings underscore the potential of the 2-aminopyrimidine core in the design of new antiplatelet agents. Further investigation into the specific activity of this compound and its derivatives, such as Schiff bases, could elucidate its potential in this therapeutic area.
Agents for Neurodegenerative Disorders
The pyrimidine nucleus is a fundamental scaffold in medicinal chemistry and has been explored for its potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. nih.govresearchgate.net While direct research focusing solely on this compound for these conditions is limited in the available literature, the broader class of pyrimidine derivatives has shown promise as multi-target agents. nih.gov
For Alzheimer's disease, various substituted pyrimidine derivatives have been investigated for their ability to act on multiple pathological pathways, including the inhibition of cholinesterases (AChE and BuChE), prevention of β-amyloid (Aβ) aggregation, and inhibition of β-secretase (BACE-1). nih.gov For instance, a series of pyrimidinylthiourea derivatives were designed and synthesized, with some compounds showing potent and selective inhibition of acetylcholinesterase (AChE). researchgate.net One derivative, compound 5r, not only inhibited AChE but also demonstrated metal-chelating properties, antioxidant effects, and the ability to modulate metal-induced Aβ aggregation. researchgate.net Another study focused on 4-aminopyrimidine (B60600) and 4,6-diaminopyrimidine derivatives as BACE1 inhibitors, with an optimized compound showing a 26-fold greater potency than the initial lead compound. nih.gov
In the context of Parkinson's disease, research has explored pyrimidine derivatives as inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the degradation of dopamine. researchgate.net A study on propargyl-containing 2,4,6-trisubstituted pyrimidine derivatives revealed that all synthesized compounds were reversible and selective inhibitors of MAO-B at sub-micromolar concentrations. researchgate.net
The development of pyrimidine-based compounds that can cross the blood-brain barrier and target specific kinases implicated in neurodegeneration is also an active area of research. acs.org Although specific data for this compound is not prominent, the established neuroprotective potential of the pyrimidine scaffold suggests that derivatives of this compound could be valuable candidates for future investigation in the treatment of neurodegenerative disorders.
Potential in Combating Hyperuricemia
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary cause of gout. A key therapeutic strategy for managing hyperuricemia is the inhibition of xanthine (B1682287) oxidase (XO), the enzyme responsible for the final two steps of purine metabolism that lead to the production of uric acid. nih.gov While direct studies on the xanthine oxidase inhibitory activity of this compound are not extensively available, research on related pyrimidine derivatives suggests that this class of compounds holds potential in this area. nih.govnih.gov
A review of recent advances in xanthine oxidase inhibitors highlights pyrimidine derivatives as a significant class of compounds being investigated. nih.gov For example, a study on 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives, with a 4-amino or 4-hydroxy pharmacophore targeting the active site of xanthine oxidase, identified a compound with an IC₅₀ value of 0.046 μM, demonstrating potent inhibition. nih.gov
The general structure of many known xanthine oxidase inhibitors features a heterocyclic ring system that can interact with the molybdenum center of the enzyme. The 2-aminopyrimidine scaffold, being a nitrogen-containing heterocycle, fits this general profile. The aldehyde group at the 4-position of this compound offers a reactive site for the synthesis of a diverse library of derivatives, such as Schiff bases, which could be screened for their xanthine oxidase inhibitory activity.
Although specific research findings for this compound are lacking in the context of hyperuricemia, the proven efficacy of other pyrimidine derivatives provides a strong rationale for its investigation as a potential scaffold for the development of new xanthine oxidase inhibitors.
Applications as Intermediates in Biomolecule Synthesis
The compound this compound is a valuable intermediate in the synthesis of various biologically significant molecules, particularly fused pyrimidine systems such as purines and pteridines. researchgate.netresearchgate.net The presence of both an amino group and a reactive aldehyde group on the pyrimidine ring makes it a versatile building block for constructing more complex heterocyclic structures. researchgate.net
The de novo synthesis of purines, which are fundamental components of nucleic acids and other essential biomolecules, involves the construction of an imidazole (B134444) ring onto a pyrimidine precursor. researchgate.netnih.govutah.edu While classical methods exist, o-aminopyrimidine aldehydes like this compound can serve as key starting materials for the synthesis of purine analogues. researchgate.net The amino and aldehyde functionalities are suitably positioned to react with various reagents to form the fused imidazole ring.
Similarly, pteridines, another class of important heterocyclic compounds found in many cofactors and pigments, can be synthesized from pyrimidine precursors. researchgate.net The synthesis often involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. However, o-aminopyrimidine aldehydes provide an alternative and efficient route to pteridine (B1203161) derivatives. For instance, 4-aminopyrimidine-5-carbaldehydes have been utilized in Friedländer-type reactions with acetophenones to produce 7-arylpyrido[2,3-d]pyrimidines, which are a class of pteridine analogues. arkat-usa.org
The reactivity of the aldehyde group in this compound allows for the formation of Schiff bases through condensation with primary amines. mdpi.commdpi.comajchem-b.comresearchgate.net These Schiff bases can then undergo further cyclization reactions to generate a variety of fused heterocyclic systems. This versatility makes this compound a key intermediate for creating libraries of diverse compounds for biological screening. mdpi.comnih.govresearchgate.net
Table 2: Fused Heterocyclic Systems Synthesized from o-Aminopyrimidine Aldehydes
| Precursor | Reactant | Fused System |
| o-Aminopyrimidine aldehyde | Acetophenone | Pyrido[2,3-d]pyrimidine |
| o-Aminopyrimidine aldehyde | Guanidine | Pyrimido[4,5-d]pyrimidine |
| o-Aminopyrimidine aldehyde | Hydrazine | Pyrazolo[3,4-d]pyrimidine |
This table provides examples of fused pyrimidine systems that can be synthesized from o-aminopyrimidine aldehydes, highlighting the synthetic utility of compounds like this compound. researchgate.net
Supramolecular Chemistry of 2 Aminopyrimidine 4 Carbaldehyde Systems
Co-Crystal and Salt Formation
The ability of 2-aminopyrimidine (B69317) derivatives to form co-crystals and salts is a well-documented phenomenon in crystal engineering. This is primarily driven by the hydrogen bonding capabilities of the amino group and the pyrimidine (B1678525) ring nitrogens, which can readily interact with a range of co-former molecules, particularly those containing acidic functional groups.
Interaction with Carboxylic Acids
The interaction between 2-aminopyrimidines and carboxylic acids is a robust and frequently utilized strategy for the construction of multi-component crystals. These interactions typically result in the formation of either co-crystals, where the components are linked by neutral hydrogen bonds, or salts, which arise from proton transfer from the carboxylic acid to the more basic pyrimidine ring. The outcome is often influenced by the relative acidity and basicity (pKa values) of the carboxylic acid and the aminopyrimidine, respectively.
Studies on related systems, such as 2-aminopyridines and other aminopyrimidine derivatives, have shown that the formation of co-crystals or salts with carboxylic acids is a reliable method for creating specific supramolecular architectures. researchgate.net The resulting structures are often stabilized by predictable hydrogen-bonding patterns. For instance, the interaction between a carboxylic acid and a 2-aminopyrimidine moiety can lead to the formation of well-defined supramolecular synthons. researchgate.netnih.gov
Proton Transfer Phenomena in Acid-Base Adducts
A critical aspect of the interaction between 2-aminopyrimidine-4-carbaldehyde and carboxylic acids is the potential for proton transfer. This phenomenon is at the heart of the distinction between a co-crystal and a salt. Proton transfer from the carboxylic acid to one of the nitrogen atoms of the pyrimidine ring results in the formation of a pyrimidinium cation and a carboxylate anion. These charged species are then held together by strong charge-assisted hydrogen bonds.
The extent of proton transfer is often correlated with the difference in pKa (ΔpKa) between the carboxylic acid and the conjugate acid of the aminopyrimidine. A large ΔpKa value generally favors proton transfer and salt formation, while a small ΔpKa value is more likely to result in a co-crystal with neutral hydrogen bonds. However, this is a general guideline, and other factors such as steric effects and the specific crystalline environment can also play a significant role. researchgate.net
Femtosecond mid-infrared spectroscopy has been used to study the dynamics of proton transfer in aqueous acid-base reactions, revealing that the process can occur through competing pathways, including direct transfer and transfer mediated by water molecules. nih.gov In the solid state, the proton transfer is evident from crystallographic data, such as bond lengths and angles within the pyrimidine ring and the carboxylate group. For instance, in the resulting salt, the C-O bond lengths of the carboxylate group become more equivalent, and the C-N-C bond angle at the protonated pyrimidine nitrogen widens.
Intermolecular Interactions Driving Supramolecular Assembly
Hydrogen Bonding Networks (N-H…N, N-H…O, O-H…O, C-H…O)
The diverse array of hydrogen bond donors and acceptors in the this compound system facilitates the formation of intricate hydrogen-bonding networks. The amino group (-NH2) provides two strong hydrogen bond donors (N-H), while the pyrimidine ring contains two potential acceptor sites (the ring nitrogens). The carbaldehyde group offers an additional hydrogen bond acceptor (the carbonyl oxygen, C=O).
In the solid state, these groups engage in a variety of hydrogen bonds:
N-H…N: These interactions are common between the amino group of one molecule and a pyrimidine ring nitrogen of a neighboring molecule, often leading to the formation of chains or dimers. nih.govnih.gov
N-H…O: The amino group can also donate a hydrogen bond to the carbonyl oxygen of the carbaldehyde group on an adjacent molecule.
O-H…O: In the presence of co-formers like carboxylic acids, O-H…O hydrogen bonds are prevalent, either between two acid molecules or between the acid and the carbonyl oxygen of the pyrimidine derivative.
C-H…O: Weaker C-H…O hydrogen bonds, involving the aldehyde C-H or aromatic C-H groups and the carbonyl oxygen or pyrimidine nitrogens, often play a secondary role in stabilizing the three-dimensional structure. nih.gov
Table 1: Potential Hydrogen Bonding Interactions in this compound Systems
| Donor | Acceptor | Type of Interaction |
| Amino N-H | Pyrimidine N | N-H…N |
| Amino N-H | Carbonyl O | N-H…O |
| Carboxylic Acid O-H | Carbonyl O | O-H…O |
| Carboxylic Acid O-H | Pyrimidine N | O-H…N |
| Aldehyde C-H | Carbonyl O | C-H…O |
| Aromatic C-H | Carbonyl O/Pyrimidine N | C-H…O |
Identification of Recurrent Supramolecular Synthons (e.g., R22(8))
A key concept in understanding and predicting the hydrogen-bonding patterns in molecular crystals is the supramolecular synthon. This refers to a robust and recurring structural unit formed by specific intermolecular interactions. In systems containing 2-aminopyrimidine and carboxylic acids, one of the most common and reliable synthons is the R22(8) ring motif. researchgate.netresearchgate.net
This motif is formed by a pair of hydrogen bonds between the amino group of the pyrimidine and the carboxylic acid group of the co-former. Specifically, one N-H of the amino group donates a hydrogen bond to the carbonyl oxygen of the carboxylic acid, while the hydroxyl group of the acid donates a hydrogen bond to one of the pyrimidine ring nitrogens. This creates a characteristic eight-membered ring, denoted by the graph set notation R22(8). The robustness of this synthon makes it a powerful tool in the rational design of co-crystals with desired structures and properties. researchgate.netnih.gov
Resonance- and Charge-Assisted Hydrogen Bonds (CAHB, RAHB)
In cases where proton transfer occurs between the carboxylic acid and the 2-aminopyrimidine ring, the resulting hydrogen bonds are significantly strengthened. These are known as charge-assisted hydrogen bonds (CAHBs). The electrostatic attraction between the newly formed pyrimidinium cation and the carboxylate anion enhances the strength of the N+-H…O- hydrogen bond. nih.gov
Resonance-assisted hydrogen bonds (RAHBs) can also play a role, particularly within the hydrogen-bonded motifs. For example, in the R22(8) synthon, delocalization of electron density within the pyrimidine ring and the carboxylate group can influence the strength and geometry of the hydrogen bonds. Computational studies on related systems have shown that CAHBs can be particularly strong, meeting the criteria for short, strong hydrogen bonds. nih.gov The presence of these enhanced hydrogen bonds provides a strong driving force for the formation of salts over co-crystals in systems with a significant ΔpKa.
Halogen Bonding (I…N, Br…N, I…O)
Halogen bonding (XB) is a highly directional and specific non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In systems involving this compound, the pyrimidine ring nitrogens, the amino group nitrogen, and the carbonyl oxygen of the aldehyde function as potent halogen bond acceptor sites.
The interaction with iodine and bromine donors is of particular interest. The nitrogen atoms of the pyrimidine ring are strong halogen bond acceptors. Studies on related pyrimidine derivatives have shown that the formation of C–I···N and C–Br···N halogen bonds is a reliable method for directing self-assembly. researchgate.netnih.gov For instance, cocrystallization of pyrimidine-based compounds with perfluorinated iodobenzenes consistently results in strong I···N interactions, often overriding other potential interactions. mdpi.com The geometry of these bonds is typically linear, with the C-X···N angle approaching 180°.
The carbonyl oxygen of the carbaldehyde group also presents a viable halogen bond acceptor site (I···O). In molecules with multiple potential acceptor sites, competition between nitrogen and oxygen atoms is often observed. nih.govnih.gov The relative strength and probability of these interactions depend on the electronic environment of the acceptor atoms and the nature of the halogen bond donor. In many cases, I···N bonds are preferred due to the higher nucleophilicity of the pyrimidine nitrogen compared to the carbonyl oxygen. nih.gov However, the formation of I···O bonds remains a significant possibility, contributing to the diversity of supramolecular assemblies. nih.gov The amino group itself has also been demonstrated to be a reliable halogen bond acceptor in the absence of more competitive sites. mdpi.com
Table 1: Potential Halogen Bonding Interactions with this compound
| Halogen Donor | Acceptor Site on Molecule | Interaction Type | Typical Bond Characteristics |
| Iodo-derivatives (e.g., DITFB¹, 135TFIB²) | Pyrimidine Nitrogen (N1 or N3) | I···N | Strong, highly directional, often dominates packing |
| Bromo-derivatives | Pyrimidine Nitrogen (N1 or N3) | Br···N | Directional, contributes to assembly |
| Iodo-derivatives | Carbonyl Oxygen (C=O) | I···O | Competes with I···N, influences overall architecture |
¹DITFB: 1,4-Diiodotetrafluorobenzene ²135TFIB: 1,3,5-Trifluoro-2,4,6-triiodobenzene
Charge-Transfer Interactions
The electronic structure of this compound, which features an electron-donating amino group (-NH₂) and electron-withdrawing carbaldehyde (-CHO) and pyrimidine moieties, makes it a classic example of a "push-pull" system. This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation. frontiersin.org Such ICT processes are fundamental to the photophysical properties of the molecule, including its fluorescence characteristics. researchgate.net
In addition to ICT, this compound can participate in intermolecular charge-transfer (CT) interactions. As an electron donor, it can form CT complexes with various electron acceptors. nih.gov A well-studied interaction is with iodine (I₂), a classic σ-acceptor. The formation of these complexes can be observed through the appearance of new, distinct absorption bands in the electronic spectra. nih.gov The interaction typically involves the initial formation of a donor-acceptor complex (pyrimidine···I₂), which can subsequently transform into a triiodide salt. nih.gov
The efficiency of charge transfer is influenced by the electronic properties of the substituents on the pyrimidine ring and the nature of the solvent. acs.orgmdpi.com Combining electron-rich groups with the π-deficient pyrimidine core enhances these charge-transfer characteristics, leading to potentially useful optical properties. acs.org
Crystal Engineering and Design of Extended Architectures
Crystal engineering leverages predictable intermolecular interactions, or supramolecular synthons, to design solid-state materials with desired structures and properties. nih.gov The 2-aminopyrimidine moiety is a cornerstone in this field due to its capacity for forming robust and predictable hydrogen-bonding patterns. acs.orgresearchgate.net
The most prevalent and reliable synthon involving the 2-aminopyrimidine unit is the R₂²(8) graph set motif. This cyclic, dimeric hydrogen-bonding pattern forms between the amino group and one of the adjacent ring nitrogen atoms of two separate molecules. When cocrystallized with carboxylic acids, a highly robust acid-aminopyrimidine heterosynthon is formed, also featuring the R₂²(8) ring. acs.orgresearchgate.net This interaction is a powerful tool for constructing co-crystals and salts. acs.orgresearchgate.net
Table 2: Common Supramolecular Synthons in 2-Aminopyrimidine Systems
| Synthon Type | Interacting Groups | Resulting Motif | Significance in Crystal Engineering |
| Homosynthon | Two 2-aminopyrimidine molecules | R₂²(8) Dimer | Forms predictable chains and layers |
| Heterosynthon | 2-Aminopyrimidine and Carboxylic Acid | R₂²(8) Heterodimer | Highly robust and predictable for co-crystal design |
| Heterosynthon | 2-Aminopyrimidine and Carboxylic Acid | Linear Heterotetramer (LHT) | A dominant, recurring pattern in co-crystals |
Q & A
Q. What are the common synthetic routes for 2-Aminopyrimidine-4-carbaldehyde, and how are intermediates characterized?
The synthesis of this compound typically involves functionalization of pyrimidine precursors. For example, analogous compounds like 4-methylpyridin-2-amine derivatives are synthesized via nucleophilic substitution or condensation reactions, followed by oxidation to introduce the aldehyde group . Key steps include:
- Protection/deprotection strategies : Use of acetyl or pyrrole groups (e.g., 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine) to protect reactive sites during synthesis .
- Oxidation : Controlled oxidation of methyl groups to aldehydes using reagents like MnO₂ or SeO₂.
- Purification : Silica gel chromatography for isolating intermediates, as demonstrated in the synthesis of 4-methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine . Characterization relies on ¹H NMR (e.g., δ 2.3 ppm for methyl groups, δ 9.8 ppm for aldehydes) and mass spectrometry to confirm molecular weight .
Q. How is X-ray crystallography applied to confirm the structure of this compound derivatives?
X-ray crystallography is critical for resolving ambiguities in regiochemistry or hydrogen-bonding patterns. For example, in studies of carboxylic acid-aminopyrimidine salts, SHELX software (SHELXL/SHELXS) is used to refine crystal structures, ensuring accurate bond-length and angle measurements . Key steps include:
- Data collection : High-resolution diffraction data (e.g., synchrotron sources) for small molecules.
- Validation : R-factor analysis (<5% for reliable structures) and comparison with Cambridge Structural Database (CSD) entries (e.g., 123 reported acid-aminopyrimidine structures) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies in NMR or IR spectra (e.g., unexpected coupling patterns or carbonyl stretching frequencies) can arise from tautomerism or solvent effects. Computational approaches include:
- DFT calculations : To predict NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) and compare with experimental data .
- Molecular dynamics simulations : To model solvent interactions affecting spectral outcomes .
- CSD analysis : Cross-referencing experimental data with crystallographic databases to identify common structural motifs .
Q. What strategies optimize the regioselective functionalization of this compound for drug discovery?
Regioselectivity challenges arise due to the pyrimidine ring’s electronic asymmetry. Methodologies include:
- Directed ortho-metalation : Use of directing groups (e.g., amino or aldehyde) to control substitution sites .
- Protection of reactive sites : Temporary blocking of the aldehyde group with hydrazones or acetals to prevent unwanted side reactions .
- Catalytic strategies : Pd-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) for C-C bond formation at specific positions, validated by HPLC purity checks (>95%) .
Q. How do pH and solvent polarity influence the stability of this compound in aqueous solutions?
Stability studies are critical for biological assays. Experimental approaches include:
- Kinetic monitoring : UV-Vis spectroscopy to track aldehyde degradation (e.g., λmax ~270 nm) under varying pH (2–12) .
- HPLC-MS analysis : Identification of degradation products (e.g., hydrated aldehydes or oxidation to carboxylic acids) .
- Computational pKa prediction : Tools like MarvinSketch to estimate protonation states affecting reactivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
Contradictions often stem from impurities or polymorphic forms. Mitigation strategies:
- Reproducibility checks : Re-synthesize compounds using literature protocols (e.g., MedChemExpress safety guidelines for handling hygroscopic intermediates) .
- Advanced characterization : Use differential scanning calorimetry (DSC) to confirm melting points and powder XRD to identify polymorphs .
- Cross-lab validation : Collaborate with independent labs to verify data, as seen in multi-institutional studies on pyrimidine derivatives .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
